U93631

Description

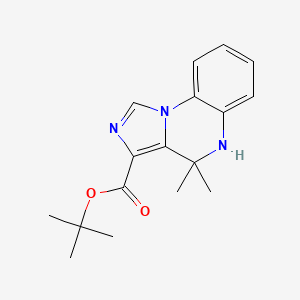

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSEJKZKXIYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164988 | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152273-12-6 | |

| Record name | U 93631 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Mechanism of GABA-A Receptor Antagonism

An In-depth Technical Guide to the Core Mechanisms of GABA-A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanisms, quantitative pharmacology, and experimental investigation of key antagonists targeting the γ-aminobutyric acid type A (GABA-A) receptor. Due to the lack of public scientific literature on a compound with the identifier "U93631," this document focuses on well-characterized antagonists: the competitive antagonist bicuculline, the non-competitive channel blocker picrotoxin, and the competitive antagonist gabazine (SR-95531).

The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition in the central nervous system. GABA-A receptor antagonists counteract this inhibitory effect through several mechanisms.

Competitive Antagonists like bicuculline and gabazine bind to the same site as GABA (the orthosteric site) but do not activate the receptor. By occupying this site, they prevent GABA from binding and inducing channel opening.[1][2][3]

Non-competitive Antagonists , such as picrotoxin, bind to a different site on the receptor complex, typically within the ion channel pore.[4] This binding event physically obstructs the flow of chloride ions, even when GABA is bound to the receptor.[1] Some antagonists may also act as allosteric inhibitors , binding to a site distinct from the GABA binding site and the channel pore to modulate the receptor's function, often by stabilizing a closed or desensitized state.[5]

Signaling Pathway of GABA-A Receptor Activation and Antagonism

Caption: Signaling pathway of GABA-A receptor activation and inhibition by antagonists.

Quantitative Data for GABA-A Receptor Antagonists

The potency of GABA-A receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the subunit composition of the GABA-A receptor and the experimental conditions.

| Antagonist | Mechanism | Receptor Subtype | IC50 | Ki | Reference |

| Bicuculline | Competitive | General GABA-A | 2 µM | - | [6][7][8] |

| α1β1, α1β1γ2S, α1β1γ2L | - | pKB ~5.9 | [9] | ||

| α1β2γ2L | Shifts GABA EC50 | - | [8] | ||

| Picrotoxin | Non-competitive | General GABA-A | 0.8 µM | - | [10] |

| 5-HT3A (for comparison) | ~30 µM | - | [11] | ||

| Gabazine (SR-95531) | Competitive | General GABA-A | ~0.2 µM | 74-150 nM | [12][13] |

| α4β1δ | 0.18 µM | - | [14] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of an antagonist for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the GABA-A receptor.

Materials:

-

Radioligand: [3H]muscimol (for GABA site) or [3H]flunitrazepam (for benzodiazepine site).

-

Membrane Preparation: Homogenized rat brain tissue rich in GABA-A receptors.

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific binding control: High concentration of unlabeled GABA (10 mM).

-

Test Compound: GABA-A receptor antagonist at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step with binding buffer.[15]

-

Resuspend the final pellet in binding buffer and store at -70°C.[15]

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.

-

In assay tubes, add the membrane preparation (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test antagonist.

-

For non-specific binding, use a separate set of tubes with the radioligand and a high concentration of unlabeled GABA.

-

Incubate at 4°C for 45 minutes.[15]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine antagonist affinity.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to GABA and antagonists in living cells or membrane patches.

Objective: To characterize the functional effect of an antagonist on GABA-A receptor-mediated currents.

Materials:

-

Cell Line: HEK293 cells or neurons expressing the GABA-A receptor subtype of interest.

-

Solutions:

-

External Solution (aCSF): Containing NaCl, KCl, MgSO4, CaCl2, NaH2PO4, NaHCO3, and glucose.

-

Internal Solution (Pipette): Containing a high concentration of Cl- (e.g., KCl-based) to allow for the measurement of inward Cl- currents.

-

-

Agonist: GABA.

-

Antagonist: Test compound.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

Protocol:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Recording Setup:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette and fill it with the internal solution. The pipette resistance should be 4-8 MΩ.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Data Acquisition:

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a known concentration of GABA to elicit a baseline current.

-

Co-apply the antagonist with GABA at various concentrations.

-

Record the changes in the amplitude and kinetics of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

-

Plot the normalized current response against the antagonist concentration to determine the IC50.

-

For competitive antagonists, perform a Schild analysis by measuring the shift in the GABA dose-response curve at different antagonist concentrations.

-

Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for a whole-cell patch-clamp experiment to characterize antagonist function.

References

- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicuculline - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sophion.com [sophion.com]

- 11. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gabazine | GABA Receptor | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

An In-depth Technical Guide to U93631: A Potent GABA-A Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of U93631, a selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

U93631 is a novel chemical entity with a distinct molecular architecture. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate |

| Molecular Formula | C₁₇H₂₁N₃O₂ |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 152273-12-6 |

| Canonical SMILES | CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C |

| Solubility | Soluble in DMSO and ethanol |

| Physical State | Solid |

Pharmacological Properties

Mechanism of Action

U93631 functions as a potent and selective antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is characterized by its interaction with the picrotoxin binding site within the GABA-A receptor's chloride ion channel. By binding to this site, U93631 non-competitively inhibits the influx of chloride ions that is normally induced by the binding of GABA. This inhibition leads to a reduction in the hyperpolarization of the neuronal membrane, thereby antagonizing the inhibitory effects of GABA.

Biological Activity

In vitro studies have demonstrated that U93631 effectively blocks GABA-A receptor function. A key quantitative measure of its potency is its half-maximal inhibitory concentration (IC50), which has been reported to be approximately 100 nM. This indicates that U93631 is a high-affinity ligand for the picrotoxin site. The binding of U93631 to this site is thought to allosterically modulate the receptor, stabilizing it in a closed or non-conducting state.

Quantitative Data Summary

The following table summarizes the key quantitative data available for U93631.

| Parameter | Value | Reference |

| IC₅₀ | 100 nM | Dillon, G. H., et al. (1993) |

Experimental Protocols

Detailed experimental protocols for the characterization of U93631 are described in the primary literature. Below is a generalized protocol for whole-cell patch-clamp electrophysiology, a key technique used to study the effects of compounds like U93631 on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow through the GABA-A receptor channel in response to GABA and the blocking effect of U93631.

Cell Culture:

-

Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).

-

Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 GTP (pH adjusted to 7.2 with CsOH).

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used for recording.

-

Whole-cell currents are recorded using an patch-clamp amplifier.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

GABA and U93631 are applied to the cells using a rapid solution exchange system.

Data Analysis:

-

The peak amplitude of the GABA-induced current is measured in the absence and presence of varying concentrations of U93631.

-

The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.

Visualizations

Signaling Pathway of U93631 Action

The following diagram illustrates the mechanism of action of U93631 at the GABA-A receptor.

Caption: Mechanism of U93631 antagonism at the GABA-A receptor.

Experimental Workflow for U93631 Characterization

The diagram below outlines a typical experimental workflow for characterizing the pharmacological properties of U93631.

Caption: Experimental workflow for the characterization of U93631.

Conclusion

U93631 is a valuable research tool for investigating the role of GABA-A receptors in various physiological and pathological processes. Its high potency and specific mechanism of action make it a suitable probe for studying the picrotoxin site and its role in modulating inhibitory neurotransmission. Further research into the in vivo efficacy and pharmacokinetic profile of U93631 may provide insights into its potential therapeutic applications.

U-93631: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-93631, also known by its IUPAC name tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, is a potent antagonist of the GABA-A receptor.[1] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of U-93631, based on available scientific literature. The document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Mechanism of Action

U-93631 exerts its effects by interacting with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it binds to a site within the receptor's chloride ion channel that is at or near the binding site of picrotoxin, a well-known convulsant.[1] The binding of U-93631 to this site is non-competitive with GABA. Instead of preventing GABA from binding, U-93631 allosterically modulates the receptor's function. It is believed to stabilize the receptor in an inactivated state, thereby decreasing the probability of the chloride channel opening in response to GABA.[1] This action leads to a reduction in GABA-mediated inhibitory neurotransmission.

Binding Affinity and Selectivity Data

The following tables summarize the quantitative data on the binding affinity and selectivity of U-93631 for the GABA-A receptor.

Table 1: Binding Affinity of U-93631 for the GABA-A Receptor

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| IC₅₀ | 100 nM | Not Specified | Radioligand Binding Assay | [2] |

| K_d (estimated) | ~2 µM | α1β2γ2 | Whole-Cell Patch Clamp | [3][4] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of U-93631 required to inhibit 50% of the binding of a radiolabeled ligand to the GABA-A receptor. A lower IC₅₀ value signifies a higher binding affinity.

K_d (Dissociation constant) reflects the concentration of U-93631 at which 50% of the receptors are occupied at equilibrium. This value was estimated from the concentration-dependent acceleration of current decay.

Table 2: Selectivity Profile of U-93631 for Different GABA-A Receptor Subunit Compositions

| Receptor Subunit Composition | IC₅₀ | Comments | Reference |

| α2β2γ2 | Comparable to α3β2γ2 and α6β2γ2 | ||

| α3β2γ2 | Comparable to α2β2γ2 and α6β2γ2 | ||

| α6β2γ2 | Comparable to α2β2γ2 and α6β2γ2 | ||

| β2γ2 | >10-fold lower than αβγ-containing receptors | Suggests a degree of selectivity for receptors lacking the α subunit. |

This data suggests that the presence of an alpha subunit may decrease the inhibitory potency of U-93631. The lack of significant difference between various alpha-containing subtypes indicates limited selectivity among them.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for characterizing the binding and functional effects of U-93631. For detailed, step-by-step protocols, it is essential to consult the original publications.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of U-93631 for the picrotoxin site on the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand for this site, such as [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

Generalized Protocol:

-

Membrane Preparation: GABA-A receptors are typically obtained from rat brain tissue or from cell lines recombinantly expressing specific receptor subtypes. The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Assay Incubation: A fixed concentration of the radioligand ([³⁵S]TBPS) is incubated with the prepared membranes in the presence of varying concentrations of U-93631.

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of U-93631. The IC₅₀ value is then determined from this competition curve.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel and to assess the functional effects of U-93631 on GABA-induced currents.

Generalized Protocol:

-

Cell Preparation: Cells expressing GABA-A receptors (e.g., HEK-293 cells stably expressing specific subunit combinations) are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Drug Application: GABA is applied to the cell to induce an inward chloride current. U-93631 is then co-applied with GABA to observe its effect on the current.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine changes in amplitude, decay kinetics, and other parameters in the presence of U-93631.

Visualizations

Signaling Pathway of U-93631 at the GABA-A Receptor

Caption: Proposed mechanism of U-93631 action at the GABA-A receptor.

Generalized Experimental Workflow for U-93631 Characterization

Caption: Workflow for characterizing U-93631's binding and functional properties.

References

- 1. Dependence, withdrawal and rebound of CNS drugs: an update and regulatory considerations for new drugs development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement by GABA of the association rate of picrotoxin and tert-butylbicyclophosphorothionate to the rat cloned alpha 1 beta 2 gamma 2 GABAA receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms underlying the neural correlates of working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

in vitro characterization of U93631

An in-depth analysis of publicly available scientific literature and databases reveals no specific information regarding a compound designated "U93631." Consequently, a detailed technical guide on its in vitro characterization, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

Extensive searches for "U93631" in chemical and biological databases, as well as scholarly articles, did not yield any relevant results. This suggests that "U93631" may be an internal compound code that has not been publicly disclosed, a misnomer, or a compound that has not been the subject of published scientific research.

Without any foundational data on the nature of U93631, its biological target, or its mechanism of action, it is impossible to generate the requested in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualized signaling pathways are contingent upon the existence of primary research data, which is currently unavailable in the public domain for a compound with this identifier.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier and consult internal documentation or proprietary databases that may contain information not available to the public. Should "U93631" be a different internal code or a typographical error, providing the correct designation would be necessary to proceed with a comprehensive literature search and subsequent analysis.

U93631: An In-depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U93631, chemically identified as 4-dimethyl-3-t-butylcarboxyl-4,5-dihydro[1,5-a]imidazoquinoxaline, is a potent modulator of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms by which U93631 exerts its effects, with a primary focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Through the detailed analysis of electrophysiological data and experimental protocols, this document elucidates the quantitative impact of U93631 on neuronal signaling. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions and the methodologies used to characterize them. This guide is intended to serve as a critical resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting neuronal excitability.

Introduction to Neuronal Excitability and U93631

Neuronal excitability, the ability of a neuron to generate an action potential in response to a stimulus, is a fundamental process in the nervous system. It is tightly regulated by a delicate balance between excitatory and inhibitory neurotransmission. The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects by binding to GABA-A receptors, ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in excitability.

U93631 has been identified as a compound that significantly alters neuronal excitability by targeting the GABA-A receptor.[1][2] Its primary mechanism of action is not as a direct open-channel blocker but rather as a modulator that accelerates the desensitization of the GABA-A receptor.[2] This action effectively reduces the overall inhibitory tone in neuronal circuits, leading to an increase in excitability.

Quantitative Effects of U93631 on GABA-A Receptor Currents

Electrophysiological studies have provided precise quantitative data on the effects of U93631 on GABA-A receptor function. The following tables summarize the key findings from whole-cell patch-clamp experiments conducted on human embryonic kidney (HEK-293) cells stably expressing the α1β2γ2 subtype of the GABA-A receptor.[2]

Table 1: Effect of U93631 on the Decay Time Constant (τ) of GABA-Induced Chloride Currents [2]

| Condition | GABA Concentration (µM) | U93631 Concentration (µM) | Mean Decay Time Constant (τ) (sec) |

| Control | 5 | 0 | 222 ± 25 |

| U93631 | 5 | 5 | 5.2 ± 0.5 |

Table 2: Concentration-Dependent Effect of U93631 on the Decay Time Constant (τ) [2]

| U93631 Concentration (µM) | Estimated Kd (µM) |

| Varied | ~2 |

Table 3: Effect of U93631 on the Peak Amplitude of GABA-Induced Currents [2]

| U93631 Concentration (µM) | Half-maximal Inhibitory Concentration (IC50) of GABA (nM) |

| 5 | ~100 |

Mechanism of Action: Accelerated Receptor Desensitization

U93631's primary mechanism is the acceleration of GABA-A receptor desensitization.[2] Desensitization is a process where a receptor's response to a constant stimulus decreases over time. In the presence of U93631, the GABA-A receptor enters a desensitized, or inactivated, state more rapidly upon GABA binding.[1][2] This leads to a faster decay of the chloride current, even while GABA is still present.[2]

Importantly, the binding site for U93631 on the GABA-A receptor appears to be distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[2] This suggests a novel modulatory site that can be targeted to influence GABAergic neurotransmission. The action of U93631 is also voltage-independent.[2]

Experimental Protocols

The following section details the key experimental methodology used to elucidate the effects of U93631 on GABA-A receptors.[2]

Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK-293) cells were used.

-

Transfection: Cells were stably transfected with cDNAs encoding the α1, β2, and γ2 subunits of the rat GABA-A receptor. This ensures a consistent and specific receptor population for study.

Electrophysiology: Whole-Cell Patch-Clamp

-

Technique: The whole-cell configuration of the patch-clamp technique was employed to record chloride currents from individual HEK-293 cells.

-

Recording Conditions:

-

Holding Potential: Cells were voltage-clamped at -60 mV.

-

Chloride Gradient: A symmetrical chloride gradient was established between the intracellular and extracellular solutions to isolate the chloride current.

-

-

Drug Application: GABA and U93631 were applied to the cells via a rapid solution exchange system.

Implications for Neuronal Excitability and Drug Development

The targeted action of U93631 on GABA-A receptor desensitization has significant implications for understanding and manipulating neuronal excitability. By reducing the efficacy of inhibitory neurotransmission, U93631 can lead to a state of hyperexcitability in neuronal networks. This property makes it a valuable research tool for investigating the role of GABAergic inhibition in various physiological and pathological processes.

For drug development professionals, the novel modulatory site targeted by U93631 presents an exciting opportunity. The development of ligands that can either enhance or inhibit GABA-A receptor desensitization through this site could offer a new therapeutic avenue for a range of neurological and psychiatric disorders characterized by an imbalance in neuronal excitability, such as epilepsy, anxiety disorders, and sleep disturbances. Further research into the structure-activity relationship of compounds acting at this site will be crucial for the design of selective and potent modulators.

Conclusion

U93631 is a specific and potent modulator of the GABA-A receptor, acting to accelerate its desensitization and thereby reduce inhibitory currents. This action leads to an increase in neuronal excitability. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this novel modulatory site on the GABA-A receptor. Future investigations should focus on the in vivo effects of U93631 and the development of analogues with improved pharmacokinetic and pharmacodynamic profiles.

References

Unveiling U-93631: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-93631, scientifically known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, is a novel ligand for the GABAA receptor.[1][] First synthesized and characterized by researchers at The Upjohn Company, this compound has emerged as a significant tool for studying the intricacies of GABAergic neurotransmission. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of U-93631, tailored for professionals in the fields of neuroscience, pharmacology, and drug development.

Discovery and Rationale

The discovery of U-93631 stemmed from research efforts to identify novel modulators of the GABAA receptor, a critical target for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants. The rationale was to develop a compound with a unique mechanism of action at the GABAA receptor, distinct from benzodiazepines and barbiturates, to better understand the receptor's function and to explore new therapeutic avenues.

Synthesis of U-93631

While the specific, detailed synthesis protocol from the original Upjohn discovery is not publicly available in the searched literature, the synthesis of the imidazo[1,5-a]quinoxaline scaffold is a known chemical procedure. A general plausible synthetic route is outlined below. It is important to note that this is a representative synthesis and may not reflect the exact process used by the discovering chemists.

Experimental Workflow: Hypothetical Synthesis of U-93631

Caption: Hypothetical synthetic workflow for U-93631.

Pharmacological Profile

U-93631 is a potent and selective ligand for the GABAA receptor, exhibiting a non-competitive mechanism of action.[] Key quantitative data are summarized in the table below.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 100 nM | GABA-induced Cl- currents in recombinant GABAA receptors | [1] |

| Kd (estimated) | ~2 µM | Acceleration of GABA-induced current decay | [] |

Mechanism of Action

U-93631 exerts its effects by allosterically modulating the GABAA receptor. It has been shown to interact with the picrotoxin binding site, a distinct site from the GABA, benzodiazepine, and barbiturate binding sites.[] The binding of U-93631 to this site does not prevent GABA from binding to the receptor. Instead, it accelerates the desensitization of the receptor in the presence of GABA.[]

This mechanism involves a rapid, time-dependent decay of GABA-induced whole-cell chloride currents.[1] In essence, U-93631 stabilizes an inactivated state of the GABAA receptor, thereby reducing the overall inhibitory effect of GABA.

Signaling Pathways

The modulation of the GABAA receptor by U-93631 initiates a cascade of downstream signaling events. While research is ongoing, a potential pathway has been elucidated:

-

Chloride Efflux: Activation of the GABAA receptor in the presence of U-93631 leads to an initial efflux of chloride ions.

-

Calcium Influx: This change in ion flow triggers the opening of L-type voltage-sensitive calcium channels, resulting in an influx of calcium ions.[3]

-

PKC Activation: The increase in intracellular calcium activates Protein Kinase C (PKC).[3]

-

Protein Phosphorylation: PKC then phosphorylates downstream targets, including Growth Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[3]

This signaling cascade may play a role in neuronal development and plasticity.

Signaling Pathway of U-93631 Action

Caption: Downstream signaling cascade initiated by U-93631.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of U-93631 on GABA-induced currents in HEK-293 cells stably expressing GABAA receptors (e.g., α1β2γ2 subtype).

Cell Culture and Transfection:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For transient transfections, use a suitable transfection reagent to introduce plasmids encoding the desired GABAA receptor subunits.

-

Recordings are typically performed 24-48 hours post-transfection.

Solutions:

-

External (Bath) Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.

-

Drug Solutions: Prepare stock solutions of GABA and U-93631 in the appropriate solvent (e.g., DMSO) and dilute to the final concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Recording Procedure:

-

Obtain whole-cell patch-clamp recordings using standard techniques.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply GABA (at a concentration that elicits a submaximal response, e.g., EC20) for a set duration (e.g., 3 seconds) to establish a baseline current.

-

Wash the cell with the external solution for a sufficient period to allow for full recovery.

-

Pre-incubate the cell with U-93631 at the desired concentration for a defined period (e.g., 3 minutes).

-

Co-apply GABA and U-93631 and record the resulting current.

-

Analyze the decay kinetics of the GABA-induced current in the presence and absence of U-93631.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of U-93631 to the GABAA receptor.

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Wash the resulting pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

Binding Assay:

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

For competition binding, add varying concentrations of U-93631.

-

Add a fixed concentration of a radioligand that binds to the picrotoxin site (e.g., [3H]TBOB).

-

To determine non-specific binding, add a high concentration of an unlabeled picrotoxin site ligand (e.g., 10 µM picrotoxin).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 45 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to determine the IC50 and subsequently the Ki of U-93631.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

U-93631 is a valuable pharmacological tool for the investigation of the GABAA receptor. Its unique mechanism of action as a non-competitive antagonist at the picrotoxin site provides a means to dissect the complex processes of GABAergic inhibition. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of modulating this critical neurotransmitter system.

References

A Technical Guide to the Comparative Analysis of U-93631 and Picrotoxin Binding Sites on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the binding sites for U-93631 and the classic convulsant picrotoxin on the γ-aminobutyric acid type A (GABA-A) receptor. Both compounds are non-competitive antagonists that act at a common binding domain within the receptor's ion channel, often referred to as the picrotoxin site. However, subtle differences in their interaction with the receptor lead to distinct functional consequences. This document summarizes the quantitative binding data, details the experimental protocols used for their characterization, and visualizes the relevant pathways and workflows.

Introduction to the Picrotoxin Binding Site

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron.[1] The receptor complex contains multiple allosteric binding sites that modulate its function, including the well-characterized picrotoxin site. This site is located within the transmembrane pore of the receptor, at the cytoplasmic end of the channel.[] Ligands binding to this site physically obstruct the channel or stabilize a non-conducting state of the receptor, thereby acting as non-competitive antagonists.[][3] There is also evidence suggesting the existence of a secondary, allosteric binding site for picrotoxin at the interface between the ligand-binding and transmembrane domains, which may contribute to its modulatory effects.[4]

Picrotoxin itself is an equimolar mixture of picrotoxinin and picrotin, with picrotoxinin being the active component. It is a potent convulsant that has been instrumental in characterizing the non-competitive antagonist site on GABA-A receptors.[5] U-93631 is a more recently developed quinoxaline derivative that has been identified as a novel ligand for the picrotoxin site.[6] While it shares the same binding domain, its mechanism of action and dependence on receptor state show important distinctions from picrotoxin.

Quantitative Data Presentation

The binding and inhibitory potencies of U-93631 and picrotoxin have been characterized using both electrophysiological and radioligand binding assays. The following tables summarize the key quantitative data from the literature. It is important to note that values can vary based on the GABA-A receptor subunit composition and the experimental technique employed.

Table 1: Inhibitory Potency (IC₅₀) from Electrophysiological Studies

| Compound | Receptor Subunit Composition | IC₅₀ (µM) | Experimental System | Reference |

| Picrotoxin | α2β2γ2 | 10.3 ± 1.6 | Whole-cell patch clamp (HEK293 cells) | [7] |

| α3β2γ2 | 5.1 ± 0.7 | Whole-cell patch clamp (HEK293 cells) | [7] | |

| α6β2γ2 | 7.2 ± 0.4 | Whole-cell patch clamp (HEK293 cells) | [7] | |

| β2γ2 | 0.5 ± 0.05 | Whole-cell patch clamp (HEK293 cells) | [7] | |

| α5β3γ2 | 0.8 | Automated patch clamp (HEK293 cells) | [8] | |

| U-93631 | α1β2γ2 | ~2 (Kd estimate) | Whole-cell patch clamp (HEK293 cells) | [6] |

| αβγ-containing | Comparable to Picrotoxin | Whole-cell patch clamp (HEK293 cells) | [7] | |

| β2γ2 | >10-fold lower than αβγ | Whole-cell patch clamp (HEK293 cells) | [7] |

Note: IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the GABA-induced current. A lower IC₅₀ indicates higher potency.

Mechanism of Action and Binding Characteristics

While both compounds bind to the picrotoxin site, their interaction with the receptor in different conformational states varies, leading to different functional outcomes.

Picrotoxin is considered a classical channel blocker. Its binding is use-dependent, meaning it has a higher affinity for the open or desensitized states of the receptor.[3] The onset of the block by picrotoxin is accelerated in the presence of GABA.[3] This suggests that picrotoxin preferentially binds to a conformation of the receptor that is stabilized by agonist binding. Studies on recombinant α1β2γ2 receptors show that GABA enhances the potency of picrotoxin, but only at concentrations that occupy both the high and low-affinity GABA binding sites, indicating a preference for the multi-liganded receptor state.

U-93631 , in contrast, shows a more complex mechanism. It has been shown to accelerate the decay of GABA-induced currents, suggesting it may enhance receptor desensitization rather than acting as a simple open-channel blocker.[6] Unlike picrotoxin, U-93631 appears to have a higher affinity for both mono- and multi-liganded receptor states compared to the resting state.[] This implies that U-93631 can bind effectively even when only one GABA molecule is bound, a key difference from picrotoxin. Furthermore, studies have shown that pre-incubation with excess U-93631 can prevent picrotoxin from accessing its binding site, confirming they share a common or overlapping domain.[7]

Molecular Interactions

The picrotoxin binding site is located within the channel pore, formed by the second transmembrane (TM2) domains of the five receptor subunits. Site-directed mutagenesis studies have identified key amino acid residues crucial for picrotoxin sensitivity. Notably, a threonine residue at the 6' position of the TM2 domain is a critical determinant for picrotoxin inhibition.[9] While specific molecular docking studies for U-93631 are not as prevalent in the literature, its demonstrated interaction at the same site and sensitivity to mutations in the TM2 domain suggest it forms bonds with a similar set of residues.[7]

Experimental Protocols

Characterization of the picrotoxin binding site and its ligands relies on two primary methodologies: radioligand binding assays and electrophysiology.

Radioligand Binding Assay (Competition Assay)

This method is used to determine the affinity (Ki) of an unlabeled compound (like U-93631 or picrotoxin) by measuring its ability to compete with a radiolabeled ligand that binds to the same site. A common radioligand for the picrotoxin site is [³⁵S]TBPS (t-butylbicyclophosphorothionate).

Protocol Outline:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing GABA-A receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (50-100 µg of protein per well).

-

Add increasing concentrations of the unlabeled competitor (U-93631 or picrotoxin).

-

Add a fixed concentration of the radioligand (e.g., [³⁵S]TBPS, typically at a concentration near its Kd).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value of the competitor.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through GABA-A receptors in real-time and is used to assess the functional effect of antagonists on GABA-induced currents.

Protocol Outline:

-

Cell Preparation:

-

Culture cells stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells) on glass coverslips.

-

Alternatively, use primary neuron cultures or acute brain slices.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., aCSF containing in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂).

-

Fabricate recording pipettes from borosilicate glass capillaries using a pipette puller, with a resistance of 3-7 MΩ.

-

Fill the pipette with an internal solution designed to isolate chloride currents (e.g., containing in mM: 135 CsCl, 10 EGTA, 2 MgCl₂, 10 HEPES, pH adjusted to 7.3 with CsOH).

-

-

Whole-Cell Recording:

-

Approach a single cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply GABA (e.g., 5 µM) to the cell using a rapid perfusion system to evoke a baseline chloride current.

-

To determine the IC₅₀, co-apply a fixed concentration of GABA with varying concentrations of the antagonist (U-93631 or picrotoxin).

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.

-

Plot the percentage of inhibition of the peak current against the antagonist concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀.

-

Visualizations

Signaling Pathway

Caption: GABA-A receptor activation and antagonism by picrotoxin/U-93631.

Experimental Workflow: Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

Logical Relationship: Ligand-Receptor State Interaction

References

- 1. Enhancement by GABA of the association rate of picrotoxin and tert-butylbicyclophosphorothionate to the rat cloned alpha 1 beta 2 gamma 2 GABAA receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. [4-Dimethyl-3-t-butylcarboxyl-4,5-dihydro (1,5-a) quinoxaline] is a novel ligand to the picrotoxin site on GABAA receptors, and decreases single-channel open probability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

- 9. Molecular determinants of picrotoxin inhibition of 5-hydroxytryptamine type 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophysiological Profile of U-93631: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-93631, chemically identified as 4-dimethyl-3-t-butylcarboxyl-4,5-dihydro[1,5-a]imidazoquinoxaline, is a compound that has been investigated for its electrophysiological properties. This technical guide provides an in-depth overview of the known electrophysiological effects of U-93631, with a primary focus on its modulation of γ-aminobutyric acid type A (GABA-A) receptors. This document summarizes key quantitative data, details the experimental methodologies used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Electrophysiological Effects of U-93631

The principal electrophysiological effect of U-93631 identified in the scientific literature is its ability to accelerate the decay of GABA-induced chloride currents in recombinant rat GABA-A receptors[1]. This action suggests that U-93631 modulates the desensitization kinetics of the GABA-A receptor, rather than acting as a direct channel blocker[1].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of U-93631 on GABA-A receptor currents.

Table 1: Effect of U-93631 on the Decay Time Constant (τ) of GABA-Induced Currents

| Condition | Concentration | Mean Decay Time Constant (τ) (seconds) |

| Control (GABA alone) | 5 µM | 222 ± 25 |

| U-93631 + GABA | 5 µM | 5.2 ± 0.5 |

Data obtained from studies on HEK-293 cells expressing the α1β2γ2 subtype of GABA-A receptors[1].

Table 2: Concentration-Dependent Effect of U-93631 on GABA-Induced Current Decay

| Parameter | Value |

| Estimated Kd | ~2 µM |

This dissociation constant (Kd) reflects the concentration of U-93631 at which its effect on the decay of GABA-induced currents is half-maximal[1].

Table 3: Effect of U-93631 on the Peak Amplitude of GABA-Induced Currents

| Pre-incubation Condition | Effect on Peak Amplitude |

| U-93631 (5 µM) alone | No effect |

| GABA (200 nM) alone | No effect |

| U-93631 (5 µM) + GABA (200 nM) | Reduction |

This suggests that the effect of U-93631 is dependent on the presence of GABA[1].

Mechanism of Action

U-93631 appears to exert its effects by interacting with GABA-bound GABA-A receptors, thereby accelerating the process of receptor desensitization[1]. This is distinct from the mechanism of an open channel blocker. The binding site for U-93631 on the GABA-A receptor does not seem to overlap with the binding sites for GABA, barbiturates, or benzodiazepines[1]. The effect of U-93631 has been observed on different subunit compositions of the GABA-A receptor, including α1β2, β2γ2, and α1γ2, indicating a broad interaction with various receptor isoforms[1].

Signaling Pathway

Caption: Modulation of GABA-A receptor by U-93631.

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the electrophysiological effects of U-93631.

Whole-Cell Patch-Clamp Electrophysiology

The primary technique used to characterize the effects of U-93631 on GABA-A receptors was the whole-cell configuration of the patch-clamp technique[1].

Cell Preparation:

-

Human embryonic kidney (HEK-293) cells were stably transfected to express the α1, β2, and γ2 subunits of the rat GABA-A receptor[1].

-

Cells were cultured and maintained under standard cell culture conditions.

Electrophysiological Recording:

-

Pipette Solution (Intracellular): The internal solution for the patch pipette was designed to mimic the intracellular ionic environment.

-

External Solution (Extracellular): The external solution was formulated to resemble the extracellular fluid.

-

Recording Setup: Recordings were performed at a holding potential of -60 mV under a symmetrical chloride gradient to measure inward chloride currents (efflux)[1]. Outward currents were measured at a holding potential of +60 mV[1].

-

Drug Application: GABA and U-93631 were applied to the cells via a perfusion system.

Data Analysis:

-

The decay of the GABA-induced currents was fitted with an exponential function to determine the time constant (τ)[1].

-

Concentration-response curves were generated to estimate the dissociation constant (Kd) of U-93631[1].

Experimental Workflow Diagram

Caption: Workflow for investigating U-93631's effects.

Conclusion

The available scientific evidence indicates that U-93631 is a modulator of GABA-A receptor function. Its primary electrophysiological effect is the acceleration of the desensitization of GABA-induced chloride currents. This action is concentration-dependent and occurs through a mechanism that involves the binding of U-93631 to the GABA-bound state of the receptor. Further research would be necessary to explore the potential effects of U-93631 on other ion channels and its broader electrophysiological profile, particularly in the context of cardiac and neuronal excitability. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of U-93631 and related compounds.

References

U-93631: A Technical Guide for Studying GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-93631 (4-dimethyl-3-t-butylcarboxyl-4,5-dihydro[1,5-a]imidazoquinoxaline) is a valuable pharmacological tool for the investigation of GABAergic neurotransmission. It functions as a non-competitive antagonist of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This guide provides an in-depth overview of U-93631, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

U-93631 exerts its inhibitory effect on GABA-A receptors through a unique mechanism. Instead of directly blocking the chloride ion channel or competing with GABA for its binding site, U-93631 allosterically modulates the receptor to accelerate its entry into a desensitized state.[1] Desensitization is a process where the receptor becomes temporarily unresponsive to its agonist (GABA) despite its continued presence. By promoting this state, U-93631 effectively reduces the overall inhibitory current mediated by GABA-A receptors.

Evidence suggests that U-93631 interacts with the picrotoxin site on the GABA-A receptor.[1] This is supported by the finding that its effects are not overcome by high concentrations of GABA, benzodiazepines, or barbiturates, indicating a distinct binding site.[1] The interaction of U-93631 with the GABA-bound receptor leads to a rapid decay of the GABA-induced chloride current.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of U-93631's effects on GABA-A receptors, primarily from electrophysiological studies on recombinant receptors expressed in Human Embryonic Kidney (HEK-293) cells.

Table 1: Effect of U-93631 on GABA-Induced Current Decay in α1β2γ2 GABA-A Receptors [1]

| Parameter | Condition | Value |

| Decay Time Constant (τ) | 5 µM GABA | 222 ± 25 s |

| 5 µM GABA + 5 µM U-93631 | 5.2 ± 0.5 s | |

| Estimated Dissociation Constant (Kd) | For the effect on decay rate | ~2 µM |

| Half-maximal Inhibitory Concentration (IC50) | For reduction of peak current amplitude in the presence of 5 µM U-93631 | ~100 nM |

Table 2: Subtype Selectivity of U-93631 (IC50 values for inhibition of GABA-activated Cl- current)

| GABA-A Receptor Subtype | IC50 (µM) |

| α2β2γ2 | Comparable to other αβγ combinations |

| α3β2γ2 | Comparable to other αβγ combinations |

| α6β2γ2 | Comparable to other αβγ combinations |

| β2γ2 | >10-fold lower than α-containing receptors |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for U-93631 on the GABA-A receptor.

Experimental Protocols

This section provides a detailed protocol for studying the effects of U-93631 on recombinant GABA-A receptors expressed in HEK-293 cells using the whole-cell patch-clamp technique.

Cell Culture and Transfection

-

Cell Line: Use HEK-293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (for transient expression):

-

Plate cells onto glass coverslips in a 35 mm dish.

-

Transfect cells with cDNAs encoding the desired GABA-A receptor subunits using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine-based reagents). Include a fluorescent marker like GFP to identify transfected cells.

-

Allow 24-48 hours for receptor expression before electrophysiological recording.

-

Electrophysiological Recording: Whole-Cell Patch-Clamp

-

Solutions:

-

External Solution (in mM): 142 NaCl, 8 KCl, 6 MgCl2, 1 CaCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 153 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.4 with KOH.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and a data acquisition system.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording Procedure:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Identify transfected cells using fluorescence microscopy.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Dissolve U-93631 and GABA in the external solution to their final concentrations.

-

Apply drugs to the cell using a rapid solution exchange system (e.g., a multi-barrel perfusion system) to ensure fast and precise application.

-

Data Acquisition and Analysis

-

Recording GABA-induced currents:

-

Apply a control pulse of GABA (e.g., 5 µM) for a defined duration and record the inward chloride current.

-

Wash the cell with the external solution.

-

Co-apply GABA and U-93631 and record the current.

-

-

Analyzing Desensitization:

-

Measure the peak amplitude of the GABA-induced current.

-

Fit the decay phase of the current with a single or double exponential function to determine the decay time constant(s) (τ).

-

Compare the decay kinetics in the presence and absence of U-93631.

-

-

Dose-Response Analysis:

-

To determine the IC50, apply a fixed concentration of GABA with varying concentrations of U-93631.

-

Measure the peak current amplitude at each U-93631 concentration.

-

Plot the percentage of inhibition against the logarithm of the U-93631 concentration and fit the data with a sigmoidal dose-response curve.

-

Experimental Workflow

The following diagram outlines the key steps in an experiment designed to investigate the effect of U-93631 on GABA-A receptor function.

Conclusion

U-93631 is a potent and specific modulator of GABA-A receptors that acts by accelerating receptor desensitization. Its well-characterized mechanism of action and the availability of detailed electrophysiological protocols make it an invaluable tool for researchers studying the intricacies of GABAergic neurotransmission and for professionals in the field of drug development targeting the GABA system. This guide provides the foundational knowledge and practical steps necessary to effectively utilize U-93631 in a laboratory setting.

References

Preclinical Safety and Toxicity Profile of U-93631: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical safety and toxicity information for the compound U-93631. A comprehensive search of scientific literature and toxicology databases yielded limited specific data for this compound. Therefore, this guide also provides a framework for the anticipated toxicological profile based on its mechanism of action and outlines the standard preclinical studies required for a compound of this class.

Introduction

U-93631 is identified as a potent and selective antagonist of the gamma-aminobutyric acid type A (GABAA) receptor, specifically interacting with the picrotoxin binding site. GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system (CNS). Antagonism of these receptors can lead to neuronal hyperexcitability, which is the basis for both potential therapeutic applications and toxicological concerns. Due to the limited availability of specific preclinical safety data for U-93631, this document serves to inform researchers about its known characteristics and the necessary toxicological evaluation for a compound with this mechanism of action.

Summary of Available Preclinical Data

One study investigating the broader activity of GABAA receptor antagonists reported that U-93631 also inhibits the 5-hydroxytryptamine type 3A (5-HT3A) receptor, with an IC50 of approximately 30 µM. This off-target activity would be a critical consideration in a full safety assessment.

Given the absence of specific quantitative data, the following sections will outline the expected toxicological profile and the standard battery of tests required to characterize the safety of a GABAA receptor antagonist like U-93631.

Anticipated Toxicological Profile and Required Preclinical Studies

The primary toxicological concern for a GABAA receptor antagonist is CNS stimulation, which can manifest as tremors, convulsions, and seizures at higher doses. A comprehensive preclinical safety program is essential to define the therapeutic window and identify potential liabilities. The following table summarizes the key preclinical studies that would be mandatory for regulatory submission.

| Study Type | Species | Key Endpoints | Rationale |

| Acute Toxicity | Rodent (e.g., rat, mouse) | LD50, clinical signs of toxicity, gross pathology | To determine the dose at which 50% of animals die and to identify immediate adverse effects. |

| Repeat-Dose Toxicity (Subchronic) | Rodent (e.g., rat) and Non-rodent (e.g., dog) | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology | To evaluate the toxicological effects of repeated administration over a 28- or 90-day period and to identify target organs of toxicity. |

| Safety Pharmacology Core Battery | Rodent and/or Non-rodent | Cardiovascular (ECG, blood pressure), Respiratory (respiratory rate, tidal volume), Central Nervous System (behavioral and motor activity) evaluation | To assess the potential for adverse effects on vital organ systems. |

| Genetic Toxicology | In vitro (bacterial reverse mutation assay, mammalian cell chromosomal aberration test) and in vivo (rodent bone marrow micronucleus test) | Gene mutations, chromosomal damage | To evaluate the potential of the compound to cause genetic damage. |

| Carcinogenicity | Long-term studies in rodents (if warranted by clinical use duration) | Tumor incidence and latency | To assess the potential for the compound to cause cancer with chronic exposure. |

| Reproductive and Developmental Toxicity | Rodent (e.g., rat, rabbit) | Fertility, embryonic and fetal development, pre- and postnatal development | To evaluate potential adverse effects on reproduction and development. |

Experimental Protocols: A Representative Example

While specific protocols for U-93631 are unavailable, the following provides a detailed methodology for a standard 28-day repeat-dose oral toxicity study in rats, a foundational study for any new chemical entity.

Objective: To evaluate the potential toxicity of a test article when administered orally to rats for 28 consecutive days.

Test System:

-

Species: Sprague-Dawley rats

-

Age: 6-8 weeks at the start of dosing

-

Sex: Equal numbers of males and females

-

Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

Experimental Design:

-

Groups: Typically four groups: a vehicle control group and three dose groups (low, mid, and high).

-

Dose Selection: Doses are selected based on data from acute toxicity or dose-range finding studies. The high dose should produce some evidence of toxicity but not mortality, the low dose should be a No Observed Adverse Effect Level (NOAEL), and the mid-dose should be intermediate.

-

Administration: The test article is administered once daily by oral gavage. The volume administered is typically kept constant across all groups.

Observations and Examinations:

-

Mortality and Morbidity: Checked twice daily.

-

Clinical Observations: Detailed observations are made at least once daily for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations are performed prior to the start of dosing and at the end of the study.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Gross Pathology: All animals are subjected to a full necropsy at the end of the study. All organs are examined, and organ weights are recorded.

-

Histopathology: A comprehensive list of tissues from control and high-dose animals is examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of GABAA Receptor Antagonism

The following diagram illustrates the mechanism by which a GABAA receptor antagonist like U-93631 is expected to exert its effects at the neuronal synapse.

Experimental Workflow for a Preclinical In Vivo Toxicity Study

The diagram below outlines a typical workflow for conducting a preclinical in vivo toxicity study, from initial planning to the final report.

Conclusion

While U-93631 is a known GABAA receptor antagonist, a comprehensive, publicly available preclinical safety and toxicity profile is lacking. Based on its mechanism of action, the primary toxicological concerns are expected to be CNS-related, necessitating a thorough safety evaluation as outlined in this guide. The provided experimental protocol and workflows offer a blueprint for the types of studies required to adequately characterize the safety of U-93631 or any compound with a similar pharmacological profile before it can be considered for clinical development. Further research and publication of data are essential to fully understand the safety and toxicological characteristics of U-93631.

Methodological & Application

Application Notes and Protocols for Kappa-Opioid Receptor Agonist in In Vitro Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for investigating the effects of kappa-opioid receptor (KOR) agonists, such as U-50488H and U-69,593, on neuronal activity using in vitro slice electrophysiology. Activation of KORs, which are G-protein coupled receptors, typically leads to neuronal inhibition and has implications for pain, addiction, and mood disorders. The following protocols are designed to guide researchers in preparing acute brain slices and performing whole-cell patch-clamp recordings to characterize the electrophysiological effects of KOR agonists.

Data Presentation

Table 1: Solutions for Brain Slice Preparation and Electrophysiology

| Solution Type | Component | Concentration (mM) |

| Slicing aCSF (NMDG-based, Protective) | NMDG | 92 |

| KCl | 2.5 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 30 | |

| HEPES | 20 | |

| Glucose | 25 | |

| Thiourea | 2 | |

| Sodium Ascorbate | 5 | |

| Sodium Pyruvate | 3 | |

| CaCl2·2H2O | 0.5 | |

| MgSO4·7H2O | 10 | |

| Recording aCSF | NaCl | 119-124 |

| KCl | 2.5 | |

| MgSO4 | 1.3 | |

| NaH2PO4 | 1.0-1.25 | |

| CaCl2 | 2.5 | |

| NaHCO3 | 26.2 | |

| Glucose | 11 | |

| Intracellular Solution (K-Gluconate based) | K-Gluconate | 123 |

| HEPES | 10 | |

| EGTA | 0.2 | |

| NaCl | 8 | |

| MgATP | 2 | |

| Na3GTP | 0.3 | |

| Biocytin | 0.1% |

Note: All aCSF solutions should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and have a pH of 7.3-7.4 and an osmolarity of 300-310 mOsm/kg.[1]

Table 2: KOR Agonist Concentrations and Electrophysiological Parameters

| KOR Agonist | Typical Concentration Range | Electrophysiological Effect | Key Parameters to Measure |

| U-69,593 | Nanomolar (e.g., 1-100 nM) | Depression of excitatory postsynaptic potentials (EPSPs), hyperpolarization.[2][3] | EPSP amplitude, membrane potential, input resistance. |

| U-50,488H | Micromolar (e.g., 0.001-10 µM) | Inhibition of dopamine release, increased neuronal excitability (in some cell types).[4] | Frequency and amplitude of spontaneous/evoked postsynaptic currents, action potential firing rate. |

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents, optimized for neuronal health and viability.

Materials:

-

Rodent (rat or mouse)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Vibratome

-

Slicing chamber

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold slicing aCSF (see Table 1)

-

Recording aCSF (see Table 1)

-

Recovery chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF to clear blood and rapidly cool the brain.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing aCSF.

-

Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

-

Fill the vibratome buffer tray with ice-cold, carbogenated slicing aCSF.

-

Cut coronal or sagittal slices at a desired thickness (typically 250-350 µm).[5]

-

Using a transfer pipette, carefully transfer the slices to a recovery chamber containing recording aCSF at 32-34°C for at least 30-60 minutes.[6]

-

After the initial recovery period, maintain the slices at room temperature in carbogenated recording aCSF until they are needed for recording. Slices should be allowed to recover for at least 1 hour before recording commences.[5]

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell recordings from neurons within the prepared brain slices to assess the effects of KOR agonists.

Materials:

-

Prepared brain slices

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Borosilicate glass capillaries for pipettes

-

Pipette puller

-

Intracellular solution (see Table 1)

-

Recording aCSF (see Table 1)

-

KOR agonist stock solution

Procedure:

-

Transfer a single brain slice to the recording chamber on the microscope stage and secure it with a slice anchor.

-

Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min, maintained at 32-34°C.[6]

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest.

-

Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.[5]

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

-

After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Allow the cell to stabilize for several minutes before beginning data acquisition.

-

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, spontaneous or evoked postsynaptic currents, action potential firing).

-

Bath-apply the KOR agonist at the desired concentration by adding it to the perfusing aCSF.

-

Record the changes in the electrophysiological parameters of interest during and after drug application.

-

To determine dose-response relationships, apply the agonist at increasing concentrations.

-

A washout period, where the slice is perfused with drug-free aCSF, can be used to assess the reversibility of the agonist's effects.

Mandatory Visualization

Caption: Experimental workflow for in vitro slice electrophysiology with KOR agonists.

Caption: Signaling pathway of Kappa-Opioid Receptor (KOR) activation in neurons.

References

- 1. digitalcommons.providence.org [digitalcommons.providence.org]

- 2. kappa-opioid receptor agonists modulate excitatory transmission in substantia gelatinosa neurons of the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of kappa-opioid receptors depresses electrically evoked excitatory postsynaptic potentials on 5-HT-sensitive neurones in the rat dorsal raphé nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. youtube.com [youtube.com]

- 6. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

Application Notes and Protocols for U-93631 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals